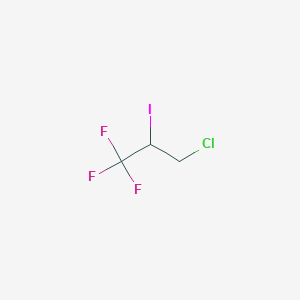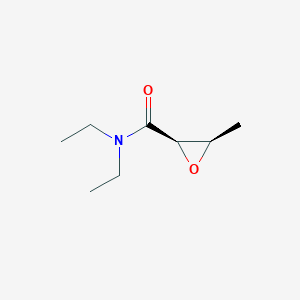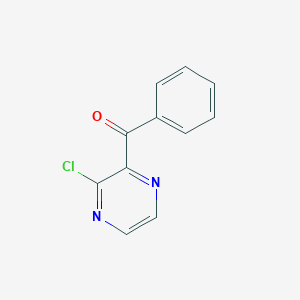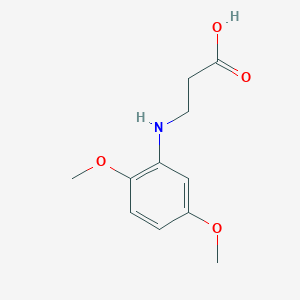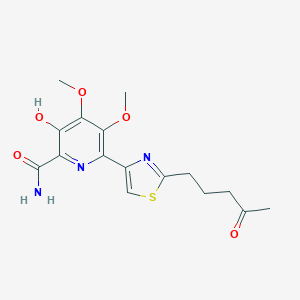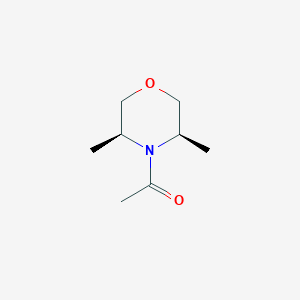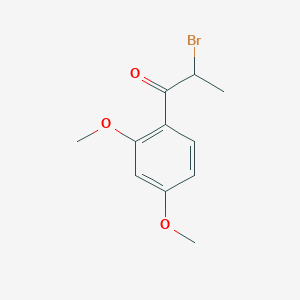![molecular formula C20H24N4O4S2 B038193 [4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate CAS No. 120164-92-3](/img/structure/B38193.png)
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly is an organic compound known for its unique chemical structure and properties. It is a white solid at room temperature and exhibits solubility in various organic solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly typically involves the reaction of ethyl carbamate with 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of sulfonamide pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N- [4-chloro-2-fluoro-5- [ [ [ [methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
- Carbamic acid, [2-[4-(aminosulfonyl)phenyl]ethyl]-, ethyl
Uniqueness
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
120164-92-3 |
|---|---|
Molekularformel |
C20H24N4O4S2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-22-20(25)28-17-12(3)11(2)16-18(13(17)4)29-19(24-16)23-10-14-6-8-15(9-7-14)30(21,26)27/h6-9H,5,10H2,1-4H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI-Schlüssel |
WIMLRLOJLQFQEO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Kanonische SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Synonyme |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
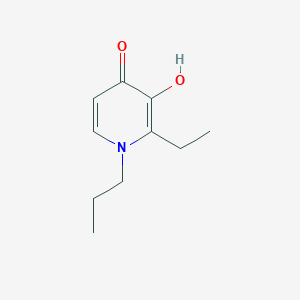
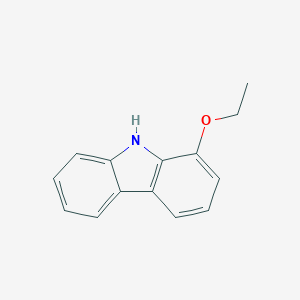

![(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B38121.png)
